molecular formula C13H7Cl3O2 B1425146 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid CAS No. 1261981-24-1

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid

Cat. No. B1425146
M. Wt: 301.5 g/mol
InChI Key: POZZPJZAKKECIV-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 and a molecular weight of 301.56 . Its IUPAC name is 2’,3’,5-trichloro [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid is 1S/C13H7Cl3O2/c14-9-5-7 (4-8 (6-9)13 (17)18)10-2-1-3-11 (15)12 (10)16/h1-6H, (H,17,18) .

Scientific Research Applications

Polymorphism and Co-crystal Formation

Research on structurally related compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, highlights the significance of polymorphism and co-crystal formation in enhancing the pharmaceutical efficacy of non-steroidal anti-inflammatory drugs. Such studies provide insights into how modifications in chemical structure, like those in 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid, could affect drug properties and bioavailability (Yunping Zhoujin et al., 2022).

Plant Growth Regulation

Research dating back to the 1950s on chloro- and methyl-substituted benzoic acids has demonstrated their impact on plant growth regulation. Such studies suggest the potential of 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid in agricultural applications, specifically in modulating plant growth and development (Mary B. Pybus et al., 1959).

Environmental Depollution

Investigations into the photocatalytic degradation of pollutants using TiO2 slurries have used chlorobenzoic acids as model compounds. These studies indicate the potential of 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid in environmental depollution, particularly in water purification processes where its degradation could be facilitated by photocatalysis (J. Cunningham & P. Sedlák, 1996).

Antimicrobial Applications

The synthesis and evaluation of new thioureides derived from benzoic acid compounds, including those with chloro-substitutions, have shown specific antimicrobial activities. This suggests that derivatives of 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid could be explored for their antimicrobial properties, potentially leading to new treatments for multidrug-resistant infections (Carmen Limban et al., 2008).

properties

IUPAC Name

3-chloro-5-(2,3-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-5-7(4-8(6-9)13(17)18)10-2-1-3-11(15)12(10)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZZPJZAKKECIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691193
Record name 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid

CAS RN

1261981-24-1
Record name 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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